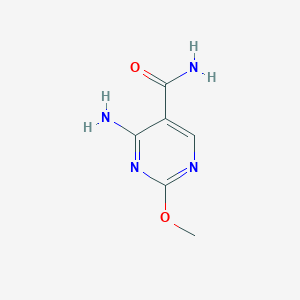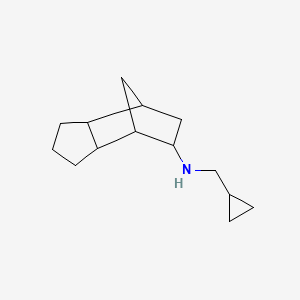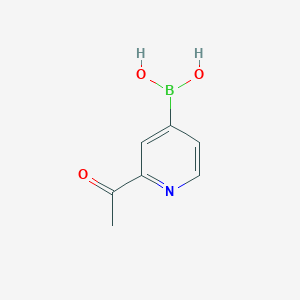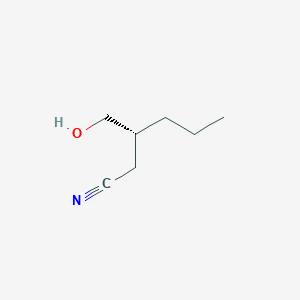![molecular formula C14H9Br2N3 B12951424 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromophenyl group and a carbonitrile group attached to the imidazo[1,2-a]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyridine, followed by cyclization and nitrile formation. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization and nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit unique chemical and physical properties, making them valuable for different applications .
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Material Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide include:
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the bromine atom and the carbonitrile group. These functional groups confer unique chemical reactivity and biological activity to the compound, making it a valuable scaffold for drug development and material science .
Propiedades
Fórmula molecular |
C14H9Br2N3 |
|---|---|
Peso molecular |
379.05 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile;hydrobromide |
InChI |
InChI=1S/C14H8BrN3.BrH/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13;/h1-6,8-9H;1H |
Clave InChI |
RSXPMDPZZCVTFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C#N)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)



![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)




![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
